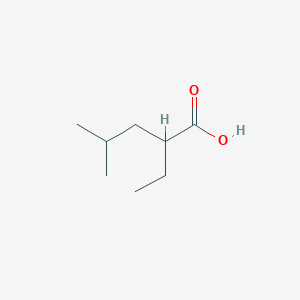2-Ethyl-4-methylpentanoic acid
CAS No.: 108-81-6
Cat. No.: VC2403785
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108-81-6 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 2-ethyl-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) |
| Standard InChI Key | XTCNGAJYWUIFFB-UHFFFAOYSA-N |
| SMILES | CCC(CC(C)C)C(=O)O |
| Canonical SMILES | CCC(CC(C)C)C(=O)O |
Introduction
Basic Information and Identification
2-Ethyl-4-methylpentanoic acid is an organic compound belonging to the class of branched carboxylic acids. It is characterized by a branched carbon chain with an ethyl group at the second carbon position and a methyl group at the fourth carbon position of the pentanoic acid backbone.
Identification Parameters
Physical and Chemical Properties
The physical and chemical properties of 2-Ethyl-4-methylpentanoic acid determine its behavior in various environments and its potential applications in research and industry.
Physical Properties
Chemical Properties
| Property | Value |
|---|---|
| LogP | 2.54 |
| Polar Surface Area (PSA) | 37.30000 |
| Exact Mass | 144.115036 |
| Functional Group | Carboxylic acid |
| Structure | Branched aliphatic carboxylic acid |
Spectroscopic Data
The compound can be identified through various spectroscopic techniques. Based on the research data from PubChemLite, the predicted collision cross-section (CCS) values for various adducts are :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.12232 | 133.6 |
| [M+Na]⁺ | 167.10426 | 142.3 |
| [M+NH₄]⁺ | 162.14886 | 140.5 |
| [M+K]⁺ | 183.07820 | 138.5 |
| [M-H]⁻ | 143.10776 | 131.7 |
| [M+Na-2H]⁻ | 165.08971 | 135.4 |
| [M]⁺ | 144.11449 | 133.9 |
| [M]⁻ | 144.11559 | 133.9 |
Biological and Pharmacological Properties
Relationship to Valproic Acid Analogues
One of the most significant research findings regarding 2-Ethyl-4-methylpentanoic acid relates to its biological activity compared to valproic acid analogues. According to research published in ScienceDirect:
"All VPA analogues tested inhibited cardiomyocyte differentiation, with the exception of (±)-2-ethyl-4-methyl pentanoic acid, which correlates to their known in vivo embryotoxicity" .
This finding is particularly noteworthy as it suggests that 2-Ethyl-4-methylpentanoic acid has different biological properties compared to other valproic acid analogues, potentially making it less embryotoxic. This characteristic could be valuable in pharmaceutical applications where the teratogenic effects of valproic acid are a concern.
| Parameter | Details |
|---|---|
| GHS Pictograms | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H315-H318-H335 |
| Precautionary statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 |
These hazard codes indicate that the compound:
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume